molecular formula C13H9ClF3N B192933 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline CAS No. 391860-73-4

6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline

Cat. No. B192933
M. Wt: 271.66 g/mol
InChI Key: CXGFIHCGWHSIQO-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline, also known as CCTQ, is a cyclic quinoline compound that has been studied extensively due to its potential applications in various scientific research fields. CCTQ has a unique molecular structure that is composed of a cyclopropyl group, a chlorine atom, and a trifluoromethyl group. This compound exhibits a range of interesting properties, including high solubility in water, good thermal stability, and low toxicity. In recent years, CCTQ has been studied for its potential to act as a new type of small molecule drug, as well as its ability to act as a novel chemotherapeutic agent.

Scientific Research Applications

SNAr Reaction in Quinoline Derivatives

  • Regioselective SNAr Reaction : Zhao and Zhou (2010) explored the SNAr reaction of poly-halo-quinoline-3-carboxylates, including those related to the 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline structure. They achieved selective mono- or multi-substitution under mild conditions, yielding various quinoline derivatives (Zhao & Zhou, 2010).

Electrochemical Studies

  • Electrochemical Properties : Srinivasu et al. (1999) reported on the electrochemical properties of 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid and its precursors, including compounds structurally similar to 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. They proposed an electrochemical mechanism based on cyclic voltammetry and spectral studies (Srinivasu et al., 1999).

Molecular Structure Analysis

  • Structural Analysis of Derivatives : Tomišić et al. (2002) synthesized new ciprofloxacin fluoroquinoline derivatives, including structures similar to 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline, and determined their molecular and crystal structures. They also tested these compounds for antibacterial activity (Tomišić et al., 2002).

Fluorinated Quinoline Substitution Reactions

  • Primary Functionalization : Safina et al. (2009) studied the primary functionalization of quinolines polyfluorinated at the benzene ring, including derivatives of 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline. They found that orientation of substitution depends on the temperature in some cases (Safina et al., 2009).

Synthesis of Thiadiazino Fluoroquinolones

  • Facile Synthesis of Thiadiazino Fluoroquinolones : Abadleh et al. (2019) developed a method for synthesizing a set of thiadiazino fluoroquinolones, utilizing compounds structurally related to 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline (Abadleh et al., 2019).

Tri-Quinoline Anticancer Studies

  • Novel Tri-Quinoline Compound Synthesis and Anticancer Studies : Gayathri et al. (2017) synthesized and characterized a novel tri-quinoline compound for potential anticancer applications, starting from quinoline derivatives similar to 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline (Gayathri et al., 2017).

properties

IUPAC Name

6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N/c14-8-3-4-11-9(5-8)10(13(15,16)17)6-12(18-11)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGFIHCGWHSIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192427
Record name 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline

CAS RN

391860-73-4
Record name 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391860734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-2-CYCLOPROPYL-4-(TRIFLUOROMETHYL)QUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC619V1CML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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